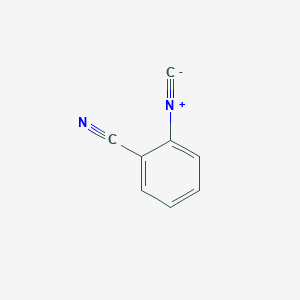

2-Isocyanobenzonitrile

Description

Overview of Isocyanide Functionality and Reactivity in Organic Synthesis.Current time information in Bangalore, IN.nih.govresearchgate.net

Isocyanides, also known as isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org This group possesses a unique electronic structure, with the carbon atom exhibiting both nucleophilic and electrophilic character. researchgate.netimtm.cz This dual reactivity allows isocyanides to participate in a wide array of chemical reactions, most notably multicomponent reactions (MCRs) such as the Passerini and Ugi reactions. researchgate.netwikipedia.org In these reactions, the isocyanide acts as a "linchpin," bringing together multiple reactants in a single, efficient step to create highly complex molecules. researchgate.net Furthermore, isocyanides can undergo cycloaddition reactions and serve as ligands in organometallic chemistry, demonstrating their broad utility in synthetic organic chemistry. wikipedia.org

Significance of 2-Isocyanobenzonitrile as a Versatile Building Block for Heterocycle Synthesis.Current time information in Bangalore, IN.nih.gov

2-Isocyanobenzonitrile stands out as a particularly valuable building block due to the presence of two reactive functional groups: the isocyanide and the nitrile, positioned ortho to each other on a benzene (B151609) ring. This specific arrangement facilitates a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic systems. researchgate.netthieme-connect.de Nitrogen-containing heterocycles are of immense importance as they form the core structures of many pharmaceuticals, natural products, and functional materials. researchgate.netresearchgate.net The ability to readily construct these complex scaffolds from a single, versatile precursor like 2-isocyanobenzonitrile makes it a highly sought-after reagent in drug discovery and materials science. researchgate.net

Historical Context and Evolution of Research on 2-Isocyanobenzonitrile

Research into isocyanide chemistry dates back to the 19th century, but the exploration of bifunctional isocyanides like 2-isocyanobenzonitrile is a more recent development. beilstein-journals.org Early work focused on understanding the fundamental reactivity of the isocyanide group. The development of multicomponent reactions in the mid-20th century, particularly the Ugi reaction in 1959, significantly expanded the synthetic potential of isocyanides. wikipedia.orgillinois.edu In recent decades, the focus has shifted towards the design and synthesis of more complex and functionalized isocyanides to access novel chemical space. The strategic placement of the nitrile group in 2-isocyanobenzonitrile opened new avenues for creating fused heterocyclic systems, and research continues to uncover new and innovative applications for this compound.

Current Research Trends and Strategic Importance of 2-Isocyanobenzonitrile in Chemical Science

Current research on 2-isocyanobenzonitrile is heavily focused on its application in the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.netrsc.orgresearchgate.net Researchers are exploring its use in metal-catalyzed reactions, photoredox catalysis, and the development of new multicomponent reactions to build complex molecular architectures with high efficiency and atom economy. researchgate.netvulcanchem.com The strategic importance of 2-isocyanobenzonitrile lies in its ability to provide rapid access to libraries of diverse heterocyclic compounds, which is crucial for high-throughput screening in drug discovery programs. rsc.org Furthermore, its utility in the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) and sensors, is an expanding area of investigation.

Physicochemical Properties of 2-Isocyanobenzonitrile

| Property | Value |

| CAS Number | 90348-24-6 nih.gov |

| Molecular Formula | C₈H₄N₂ nih.gov |

| Molecular Weight | 128.13 g/mol nih.gov |

| IUPAC Name | 2-isocyanobenzonitrile nih.gov |

| SMILES | C1=CC=C(C(=C1)C#N)[N+]#[C-] nih.gov |

| InChI | InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H nih.gov |

| InChIKey | HTMWQSKIYNDFNU-UHFFFAOYSA-N nih.gov |

Spectroscopic Data of 2-Isocyanobenzonitrile

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.65 (m, 2H), 7.55-7.45 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5 (N≡C), 134.8, 133.5, 130.9, 128.2, 127.5, 116.8 (C≡N), 110.1 |

| IR (KBr, cm⁻¹) | ν 2160 (N≡C), 2225 (C≡N) |

| UV-Vis (DMSO) | λmax recorded rsc.org |

Reactivity and Applications in Organic Synthesis

The reactivity of 2-isocyanobenzonitrile is dominated by the isocyanide functional group, which can act as both a nucleophile and an electrophile. This dual nature is central to its participation in a variety of powerful synthetic transformations.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product. 2-Isocyanobenzonitrile is an excellent substrate for several key MCRs.

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org When 2-isocyanobenzonitrile is employed in the Passerini reaction, the resulting product contains the cyano group, which can be further manipulated to create more complex heterocyclic structures. d-nb.info The reaction is believed to proceed through a cyclic transition state and is typically carried out in aprotic solvents. organic-chemistry.orgnih.gov

The Ugi reaction is a four-component reaction involving a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide, which come together to form a bis-amide. wikipedia.org This reaction is renowned for its high atom economy and the ability to generate a vast library of compounds from readily available starting materials. wikipedia.orgnih.gov The use of 2-isocyanobenzonitrile in the Ugi reaction provides products with a pendant benzonitrile (B105546) moiety, a versatile handle for subsequent cyclization or functionalization reactions to synthesize complex heterocycles. thieme-connect.debeilstein-journals.org

Metal-Catalyzed Reactions

2-Isocyanobenzonitrile also participates in a range of metal-catalyzed reactions, where the isocyanide can act as a ligand or a reactive substrate. These reactions often provide access to unique heterocyclic scaffolds that are difficult to synthesize by other methods. For instance, palladium-catalyzed reactions have been shown to be effective for the synthesis of various nitrogen-containing heterocycles. wikipedia.org

Synthesis of Heterocyclic Compounds

The true synthetic power of 2-isocyanobenzonitrile lies in its ability to serve as a precursor for a wide variety of heterocyclic compounds, owing to the strategic placement of the isocyanide and nitrile groups.

Synthesis of Quinazolines

Quinazolines are a class of bicyclic heterocycles that are prevalent in many biologically active compounds. organic-chemistry.orgmdpi.com 2-Isocyanobenzonitrile can be readily converted to quinazoline (B50416) derivatives. thieme-connect.de For example, treatment with an alcohol or a primary amine can lead to the formation of the quinazoline ring system. thieme-connect.de Various synthetic methods have been developed, including iron-catalyzed C-H activation/annulation and palladium-catalyzed three-component reactions. organic-chemistry.org

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse applications. organic-chemistry.orgekb.eg The synthesis of quinoxalines can be achieved from 2-isocyanobenzonitrile through various strategies. One approach involves the reaction of 2-isocyanobenzonitriles with secondary amines to access indole-fused polycyclics, which can be precursors to quinoxaline (B1680401) structures. researchgate.net Other methods for quinoxaline synthesis often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ekb.egsapub.org

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. The versatile reactivity of 2-isocyanobenzonitrile can be harnessed for the synthesis of the benzodiazepine (B76468) core structure. While direct, single-step syntheses from 2-isocyanobenzonitrile are less common, its derivatives produced from multicomponent reactions can serve as key intermediates that are then cyclized to form the seven-membered benzodiazepine ring.

Synthesis of Other Heterocycles

Beyond these specific examples, 2-isocyanobenzonitrile is a precursor to a multitude of other heterocyclic systems. researchgate.netmdpi.comnih.govorganic-chemistry.org Its ability to participate in radical cascade reactions has been exploited to synthesize phenanthridines, indoles, and isoquinolines. researchgate.net Furthermore, its reaction with various nucleophiles and electrophiles can lead to the formation of diverse five- and six-membered heterocycles, showcasing its broad utility in synthetic organic chemistry. nih.gov

2-Isocyanobenzonitrile has firmly established itself as a cornerstone in modern organic synthesis. Its unique bifunctionality, combining the versatile reactivity of the isocyanide group with the synthetic handle of the nitrile group, provides an elegant and efficient entry into a vast array of complex heterocyclic structures. From its participation in powerful multicomponent reactions like the Passerini and Ugi reactions to its utility in metal-catalyzed transformations and radical cascades, 2-isocyanobenzonitrile offers chemists a powerful tool for the construction of molecules with significant potential in medicinal chemistry and materials science. As research continues to uncover new reaction pathways and applications, the strategic importance of 2-isocyanobenzonitrile in the landscape of chemical science is set to grow even further.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMWQSKIYNDFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397676 | |

| Record name | 2-isocyanobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90348-24-6 | |

| Record name | 2-isocyanobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90348-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies Employing 2 Isocyanobenzonitrile

Cascade Cyclization Reactions

Cascade reactions involving 2-isocyanobenzonitrile provide a powerful and atom-economical approach to synthesizing polycyclic and substituted indole (B1671886) derivatives. These methodologies leverage the unique reactivity of the isocyano and nitrile groups to initiate a sequence of intramolecular events, leading to the rapid assembly of intricate molecular architectures.

Visible-Light-Induced Selenium-Mediated Cascade Cyclization with Secondary Amines

A green and sustainable methodology has been developed for the synthesis of indole-fused polycyclics through a visible-light-induced, selenium-mediated cascade cyclization of 2-isocyanobenzonitriles with secondary amines. rsc.org This approach is notable for its environmentally benign conditions, operating at ambient temperature without the need for a photocatalyst or metal. rsc.org The reaction proceeds by forming one C-C bond and two C-N bonds, along with two rings, in a single operation. rsc.orgrsc.org Mechanistic studies suggest the reaction initiates with the formation of a selenourea (B1239437), which then forms an intramolecular electron donor-acceptor (EDA) complex. Under visible light, this complex undergoes a single-electron transfer, leading to an imidoyl radical that triggers a free-radical cascade cyclization to yield the final heterocyclic products. rsc.org

This synthetic method offers a switchable pathway to two distinct classes of indole-fused polycyclics: indolo[2,3-b]quinoxalines and imidazo[4,5-b]indoles. rsc.org The specific product formed is dependent on the nature of the secondary amine used in the reaction. The ability to selectively construct these valuable heterocyclic cores from a common precursor highlights the versatility of this cascade reaction. rsc.orgrsc.org

Indolo[2,3-b]quinoxalines: These structures are formed when specific aromatic secondary amines are used.

Imidazo[4,5-b]indoles: These are synthesized when the reaction employs other types of secondary amines.

The development of this method is significant as both indolo[2,3-b]quinoxaline and imidazo[4,5-b]indole motifs are present in molecules with important biological and electronic properties. researchgate.netacs.orgbenthamscience.com

The visible-light-induced cascade cyclization demonstrates a broad substrate scope with respect to the secondary amine coupling partner. rsc.org Various cyclic and acyclic secondary amines can be successfully employed, leading to a diverse range of polycyclic products.

The table below illustrates the scope of the reaction with various secondary amines and the corresponding yields for the synthesis of indolo[2,3-b]quinoxalines and imidazo[4,5-b]indoles.

| Entry | 2-Isocyanobenzonitrile | Amine Substrate | Product | Yield (%) |

| 1 | Unsubstituted | N-methylaniline | Indolo[2,3-b]quinoxaline | 92 |

| 2 | Unsubstituted | N-ethylaniline | Indolo[2,3-b]quinoxaline | 85 |

| 3 | Unsubstituted | N-propylaniline | Indolo[2,3-b]quinoxaline | 81 |

| 4 | Unsubstituted | N-isopropylaniline | Indolo[2,3-b]quinoxaline | 75 |

| 5 | Unsubstituted | N-benzylaniline | Indolo[2,3-b]quinoxaline | 88 |

| 6 | Unsubstituted | Indoline | Imidazo[4,5-b]indole | 78 |

| 7 | Unsubstituted | 1,2,3,4-tetrahydroquinoline | Imidazo[4,5-b]indole | 72 |

| 8 | Unsubstituted | Dibenzylamine | Imidazo[4,5-b]indole | 65 |

| 9 | Unsubstituted | Piperidine | Imidazo[4,5-b]indole | 76 |

| 10 | Unsubstituted | Pyrrolidine | Imidazo[4,5-b]indole | 80 |

This table is a representative summary based on reported findings. For detailed substrate scope, refer to the source literature. rsc.org

Limitations of this method may arise with highly sterically hindered secondary amines or those containing functional groups that are sensitive to radical conditions, which could potentially lead to lower yields or side reactions.

The electronic nature of substituents on the 2-isocyanobenzonitrile starting material plays a crucial role in the efficiency of the cyclization reaction. Generally, the reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.

The following table demonstrates the effect of substituents on the 2-isocyanobenzonitrile ring on the reaction yield when coupled with N-methylaniline.

| Entry | Substituent on 2-Isocyanobenzonitrile | Product | Yield (%) |

| 1 | H | Indolo[2,3-b]quinoxaline | 92 |

| 2 | 4-Methyl | Indolo[2,3-b]quinoxaline | 88 |

| 3 | 4-Methoxy | Indolo[2,3-b]quinoxaline | 85 |

| 4 | 4-Fluoro | Indolo[2,3-b]quinoxaline | 95 |

| 5 | 4-Chloro | Indolo[2,3-b]quinoxaline | 93 |

| 6 | 4-Bromo | Indolo[2,3-b]quinoxaline | 91 |

| 7 | 4-Trifluoromethyl | Indolo[2,3-b]quinoxaline | 86 |

| 8 | 5-Methyl | Indolo[2,3-b]quinoxaline | 89 |

| 9 | 5-Chloro | Indolo[2,3-b]quinoxaline | 90 |

This table is a representative summary based on reported findings. For detailed substituent effects, refer to the source literature. rsc.org

As shown, the reaction proceeds in high yields with a variety of substituents. Halogenated derivatives, in particular, provide excellent yields, offering valuable handles for further synthetic transformations. The robust nature of this reaction with respect to substituent effects enhances its applicability in synthetic organic chemistry.

DBU-Promoted Cascade Phosphorylation/Cyclization with Phosphine (B1218219) Oxides

A novel and efficient strategy for the synthesis of phosphorylated 3-aminoindoles has been developed utilizing a 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted cascade reaction between 2-isocyanobenzonitrile and phosphine oxides. rsc.orgrsc.org This one-pot process is highly effective, leading to the formation of C-C, C-P, and N-P bonds, as well as an amino group, in a single synthetic operation. rsc.org The reaction mechanism is proposed to involve an initial deprotonation of the phosphine oxide by DBU, followed by a nucleophilic addition to the isocyanide group of 2-isocyanobenzonitrile. rsc.org This initiates a cascade of events, including a second phosphite (B83602) anion attack and an intramolecular cyclization, ultimately yielding the phosphorylated indole structure. rsc.org

This methodology provides access to a series of mono- and di-phosphorylated 3-aminoindoles, which are important structural motifs found in various bioactive molecules and synthetic intermediates. rsc.org The reaction demonstrates broad substrate compatibility and allows for the construction of these complex molecules from readily available starting materials. rsc.orgrsc.org An unprecedented rsc.orgrsc.org-aza-phospha-Brook rearrangement is also observed during the course of the reaction. rsc.org

The table below presents a selection of phosphorylated 3-aminoindoles synthesized using this DBU-promoted cascade reaction.

| Entry | 2-Isocyanobenzonitrile | Phosphine Oxide | Product | Yield (%) |

| 1 | Unsubstituted | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 90 |

| 2 | Unsubstituted | Dibutylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 75 |

| 3 | Unsubstituted | Bis(4-methoxyphenyl)phosphine oxide | 2-Phosphinoylindol-3-amine derivative | 88 |

| 4 | Unsubstituted | Bis(4-chlorophenyl)phosphine oxide | 2-Phosphinoylindol-3-amine derivative | 92 |

| 5 | 4-Methyl | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 85 |

| 6 | 4-Chloro | Diphenylphosphine oxide | 2-Phosphinoylindol-3-amine derivative | 87 |

| 7 | Unsubstituted | Diethyl phosphite | 1,2-Diphosphinoylindol-3-amine derivative | 82 |

This table is a representative summary based on reported findings. For detailed reaction scope and conditions, refer to the source literature. rsc.org

The sustainability and applicability of this developed methodology are further demonstrated by its successful scale-up and potential for further transformations of the resulting products. rsc.org

Regioselective Construction of C-C, C-P, and N-P Bonds

While specific literature detailing cascade processes for the simultaneous and regioselective construction of C-C, C-P, and N-P bonds commencing from 2-isocyanobenzonitrile is not extensively documented in the searched articles, the reactivity of the isocyanide group is well-established in forming C-P and C-C bonds through various catalytic systems. For instance, silver-catalyzed reactions facilitate the formation of C-P bonds via nucleophilic addition of phosphorus-centered anions to the isocyanide carbon. rsc.org Similarly, cobalt-catalyzed multicomponent reactions demonstrate the formation of multiple C-N and C-C bonds in a single operation. nih.govacs.org These examples underscore the potential of 2-isocyanobenzonitrile to participate in selective bond-forming reactions, a cornerstone for building molecular complexity.

Silver-Catalyzed Chemoselective Nucleophilic Addition/Cyclization

Silver catalysis has emerged as a powerful tool for activating the isocyanide group of 2-isocyanobenzonitrile towards nucleophilic attack, initiating cascade reactions to form heterocyclic products. This strategy is particularly effective for the chemoselective synthesis of indole derivatives. rsc.org

A notable application of silver catalysis is the efficient and practical synthesis of a diverse range of 2-phosphinoyl indole and indol-3-ol derivatives. This method involves a silver-catalyzed chemoselective cascade reaction initiated by the nucleophilic addition of a phosphorus-centered anion to the isocyanide. rsc.org The reaction proceeds through a domino transformation, where the initial addition is followed by an intramolecular cyclization onto the nitrile group. This approach is distinct from well-documented phosphorus-centered radical pathways, instead likely involving an anionic reactivity profile of the phosphine oxides. rsc.org The reaction conditions are typically mild, and the methodology tolerates a variety of functional groups on the starting materials.

Table 1: Silver-Catalyzed Synthesis of 2-Phosphinoyl Indole Derivatives

| Entry | Reactant 1 (Phosphine Oxide) | Reactant 2 (Isocyanide) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diphenylphosphine oxide | 2-Isocyanobenzonitrile | 2-(Diphenylphosphinoyl)-1H-indole | 85 |

| 2 | Dibenzylphosphine oxide | 2-Isocyanobenzonitrile | 2-(Dibenzylphosphinoyl)-1H-indole | 78 |

| 3 | (4-Methoxyphenyl)phenylphosphine oxide | 2-Isocyanobenzonitrile | 2-((4-Methoxyphenyl)(phenyl)phosphinoyl)-1H-indole | 92 |

Multicomponent Reactions (MCRs) Involving 2-Isocyanobenzonitrile

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. 2-Isocyanobenzonitrile is an excellent substrate for such reactions, leading to the rapid assembly of complex heterocyclic structures.

Cobalt-Catalyzed Three-Component Cascade Reactions

Cobalt catalysis has been successfully employed in three-component cascade reactions involving isocyanides, azides, and amines to access a variety of quinazoline (B50416) derivatives. nih.govacs.org These protocols are characterized by high atom economy, mild reaction conditions, and broad substrate scope, affording products in excellent yields. nih.gov The cascade process involves the formation of three or four new C-N bonds and one or two rings in a single step. acs.org A significant advantage of this methodology is the potential for the cobalt catalyst to be recovered and reused. acs.org

A key application of the cobalt-catalyzed three-component reaction is the synthesis of Quinazoline-4(H)-imines. nih.govacs.org In this process, 2-isocyanobenzonitrile reacts with an azide (B81097) and an amine in the presence of a cobalt catalyst. The resulting quinazolin-4(H)-imines are versatile intermediates that can be used for further chemical transformations. acs.org This method provides a direct and flexible route to diversely substituted iminoquinazolines. While the synthesis of Pyrido[2,3,4-de]-quinazolines using this specific methodology with 2-isocyanobenzonitrile is not explicitly detailed in the provided search results, the general applicability of cascade reactions with functionalized isocyanides suggests a potential avenue for accessing such fused heterocyclic systems. Another cobalt-catalyzed three-component cascade involving ortho-cyanoaryl isocyanides (like 2-isocyanobenzonitrile), azides, and hydrazides has been developed for the synthesis of 5-amino-1,2,4-triazolo[1,5-c]quinazoline derivatives, further highlighting the utility of this approach for creating complex fused heterocycles. nih.govresearcher.life

Table 2: Cobalt-Catalyzed Three-Component Synthesis of Quinazoline-4(H)-imines

| Entry | Isocyanide | Azide | Amine | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Isocyanobenzonitrile | Phenyl azide | Aniline | N,2-diphenylquinazolin-4(3H)-imine | 95 |

| 2 | 2-Isocyanobenzonitrile | 4-Tolyl azide | Aniline | 2-Phenyl-N-(p-tolyl)quinazolin-4(3H)-imine | 92 |

| 3 | 2-Isocyanobenzonitrile | Phenyl azide | Benzylamine | N-Benzyl-2-phenylquinazolin-4(3H)-imine | 88 |

Note: Data is representative and based on findings from the cited literature. nih.govacs.org

Reactions with Sulfonyl Azides and Amines

The reaction of isonitriles with sulfonyl derivatives provides a pathway to various nitrogen-containing compounds. A notable transformation is the synthesis of symmetrical N,N',N''-trisubstituted sulfonyl guanidines from the reaction of N,N-dibromoarylsulfonamides with isonitriles. This process proceeds without the need for a transition metal catalyst and utilizes potassium carbonate as a base. A key feature of this reaction is the dual role of the isonitrile. One molecule of the isonitrile reacts with the dibromoarylsulfonamide to form a carbodiimide (B86325) intermediate. Interestingly, a second molecule of the isonitrile undergoes C≡N triple bond cleavage and acts as an amine source, attacking the carbodiimide intermediate to form the symmetrical guanidine (B92328) product. This demonstrates a switch in the reactivity of the isonitrile from its typical carbon-centered reactivity to nitrogen-centered reactivity.

The reaction is generally efficient, with good to high yields and tolerance for a range of functional groups. This method provides a direct route to symmetrical sulfonyl guanidines, which are of interest in medicinal chemistry.

Nitrene-Transfer Processes for Carbodiimide Formation

Carbodiimides are valuable reagents in organic synthesis, and their formation through nitrene-transfer reactions to isocyanides is a significant synthetic strategy. This process involves the transfer of a nitrene group from a suitable precursor to the carbon atom of the isocyanide.

Simple titanium imido halide complexes, such as [Br2Ti(NtBu)py2]2, have been shown to be effective catalysts for the synthesis of unsymmetrical carbodiimides. rsc.org In this system, nitrene transfer can occur from diazenes or azides to both alkyl and aryl isocyanides. rsc.org The reaction mechanism involves the interaction of the titanium imido complex with the isocyanide. rsc.org

Another example of nitrene-transfer for carbodiimide synthesis involves the reaction of a nickel(II) imido complex, (dtbpe)Ni(N(2,6-(CHMe2)2C6H3)), with isocyanides like benzyl (B1604629) isocyanide (CNCH2Ph). semanticscholar.org This reaction proceeds through the addition of the isocyanide to the Ni-N bond, forming an intermediate complex, (dtbpe)Ni(C,N:η2-C(NCH2Ph)N(2,6-(CHMe2)2C6H3)). semanticscholar.org Subsequent reaction of this intermediate with carbon monoxide liberates the carbodiimide ligand. semanticscholar.org

These nitrene-transfer reactions represent a powerful method for the construction of the carbodiimide functional group, providing access to a wide range of substituted carbodiimides.

Quinazolin-4(3H)-ones are a class of heterocyclic compounds with significant biological and pharmaceutical activities. Palladium-catalyzed domino reactions have emerged as a powerful tool for their synthesis. One such approach involves the reaction of readily available o-nitrobenzamides and alcohols. rsc.orgnih.gov This cascade reaction, catalyzed by palladium complexes such as Pd(dppf)Cl2, proceeds through several steps including alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all occurring in a single pot. rsc.orgnih.gov This methodology avoids the need for external reducing or oxidizing agents and tolerates a variety of functional groups on both the o-nitrobenzamide and the alcohol, leading to good to high yields of the desired 2-substituted quinazolin-4(3H)-ones. nih.gov

While these palladium-catalyzed methods are highly efficient for the synthesis of quinazolin-4(3H)-ones, the direct involvement of 2-isocyanobenzonitrile as a starting material in these specific domino reactions is not prominently featured in the reviewed literature. The primary building blocks in these syntheses are typically derivatives of anthranilic acid or o-aminobenzamide. mdpi.commdpi.com

Table 1: Palladium-Catalyzed Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols

| Entry | o-Nitrobenzamide | Alcohol | Product | Yield (%) |

| 1 | 2-Nitrobenzamide | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 92 |

| 2 | 2-Nitrobenzamide | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 85 |

| 3 | 2-Nitrobenzamide | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 88 |

| 4 | 5-Chloro-2-nitrobenzamide | Benzyl alcohol | 6-Chloro-2-phenylquinazolin-4(3H)-one | 81 |

Data synthesized from multiple sources for illustrative purposes.

Benzoimidazo[2,1-b]quinazolin-12(6H)-ones represent a class of fused heterocyclic systems with potential pharmacological applications. An effective synthetic route to this scaffold involves a microwave-mediated reaction between commercially available o-aryl isothiocyanate esters and o-phenylenediamines. nih.gov This method is notable for its use of barium hydroxide (B78521) as a catalyst, which allows the reaction to proceed without hydrolysis of ester functionalities that may be present on the starting materials. nih.gov The reaction is amenable to both solution-phase and solid-phase synthesis, with the latter allowing for traceless release from the resin, providing the desired benzimidazoquinazolinone heterocycle in excellent yields and purity. nih.gov

The synthesis tolerates a variety of substituents on both the isothiocyanate and the o-phenylenediamine (B120857) components. nih.gov While this is an efficient method for the construction of the benzoimidazo[2,1-b]quinazolin-12(6H)-one core, the direct application of 2-isocyanobenzonitrile as a precursor in this specific synthetic strategy is not described in the available literature.

Strategies for C-H Functionalization Enabled by 2-Isocyanobenzonitrile and Other Isocyanides

The direct functionalization of C-H bonds is a rapidly evolving area in organic synthesis, offering a more atom- and step-economical approach to molecular construction. nih.gov In this context, the nitrile group, such as the one present in 2-isocyanobenzonitrile, can serve as a directing group to control the selectivity of C-H activation at specific positions on an aromatic ring. nih.gov While directing groups have traditionally been used to activate ortho C-H bonds, recent advancements have enabled meta-selective C-H functionalization using nitrile-based templates. nih.gov These templates can be attached to substrates via a cleavable tether, such as a silicon-based linker, allowing for facile installation and removal. nih.gov

The synergy between isocyanide insertion and C-H bond activation, often mediated by metal catalysts, provides a powerful strategy for constructing complex molecules. rsc.org This approach has been utilized in a variety of transformations, demonstrating its potential in drug discovery and materials science. rsc.org For instance, electrochemical methods have been developed for the direct carbamoylation or cyanation of benzylic C(sp3)-H bonds using isocyanides, proceeding under mild conditions without the need for external oxidants. chemrxiv.org

While the general principles of nitrile-directed C-H functionalization and metal-catalyzed C-H activation involving isocyanides are well-established, specific and detailed examples exclusively employing 2-isocyanobenzonitrile as the substrate are not extensively detailed in the reviewed literature. However, the presence of both a nitrile and an isocyanide group in 2-isocyanobenzonitrile makes it a potentially interesting substrate for such transformations.

Table 2: Examples of Nitrile-Directed C-H Functionalization

| Substrate | Olefin | Catalyst System | Product | Regioselectivity |

| Benzyl alcohol derivative with nitrile template | Ethyl acrylate | Pd(OAc)2, Ac-Gly-OH, AgOAc | Meta-alkenylated product | High meta selectivity |

| Toluene derivative with nitrile template | Styrene | Pd(OAc)2, Ligand, Oxidant | Meta-arylated product | High meta selectivity |

This table represents generalized reactions based on the principles of nitrile-directed C-H functionalization and does not depict reactions of 2-isocyanobenzonitrile itself.

Radical Cascade Reactions Featuring the Cyano Group as Acceptor

Radical cascade reactions have emerged as a highly effective strategy for the rapid construction of complex molecular skeletons from simple precursors. rsc.org In these cascades, the cyano group of a nitrile or the isocyano group of an isonitrile can act as a radical acceptor, initiating a sequence of cyclization events. rsc.org

Opportunities for Rapid Buildup of Molecular Complexity

The use of isonitriles as radical acceptors in cascade reactions provides a versatile and powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. rsc.org The general process involves the addition of a radical to the carbon atom of the isonitrile, generating an imidoyl radical. This intermediate can then undergo further cyclization reactions, leading to the formation of complex polycyclic structures. rsc.org

A prominent example of this strategy is the radical cascade cyclization of 2-isocyanobiaryls to synthesize phenanthridines. rsc.org In these reactions, a radical is generated from a suitable precursor and adds to the isonitrile group of the 2-isocyanobiaryl. The resulting imidoyl radical then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by rearomatization to afford the phenanthridine (B189435) core. rsc.org A variety of radical precursors can be used, allowing for the introduction of diverse substituents at the 6-position of the phenanthridine ring. rsc.org For instance, radicals derived from alkyl boronic acids, aryl boronic acids, and fluoroalkyl sources have been successfully employed. rsc.org

Visible-light-induced radical cascade cyclizations of 2-isocyanobiaryls have also been developed, offering a milder and more environmentally friendly approach. rsc.org These reactions can proceed via a 1,5-hydrogen atom transfer (1,5-HAT) mechanism, avoiding the need for metal catalysts, bases, and high temperatures. rsc.org

These radical cascade reactions showcase the utility of the isonitrile group as a key functional handle for initiating complex transformations, enabling the efficient and rapid assembly of intricate molecular architectures that are of interest in medicinal chemistry and materials science.

Construction of Diverse Heterocycles and Carbocycles

2-Isocyanobenzonitrile serves as a versatile building block in organic synthesis, enabling the construction of a wide array of complex heterocyclic and carbocyclic frameworks. Its isocyano group actively participates in various cycloaddition and multicomponent reactions, while the strategically positioned nitrile group can either remain as a functional handle in the product or engage in subsequent intramolecular cyclizations, leading to diverse molecular architectures.

A notable application of 2-isocyanobenzonitrile is in the synthesis of highly functionalized nitrogen-containing heterocycles. For instance, it undergoes a three-component reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide to produce a substituted dihydropyrrolo[3,4-c]quinoline derivative. This reaction proceeds through a [4+1] cycloaddition pathway, where the isocyanide acts as a one-atom component. The initial zwitterionic intermediate formed between 2-isocyanobenzonitrile and DMAD is trapped by N-phenylmaleimide to yield the final polycyclic product.

Table 1: Synthesis of a Dihydropyrrolo[3,4-c]quinoline Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) |

| 2-Isocyanobenzonitrile | Dimethyl acetylenedicarboxylate (DMAD) | N-Phenylmaleimide | Dimethyl 8-cyano-2-phenyl-1,3-dioxo-2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-4,9a(5H)-dicarboxylate | Dichloromethane (CH₂Cl₂), Room Temperature, 24h | 85 |

Furthermore, 2-isocyanobenzonitrile has been employed in the synthesis of functionalized carbocycles. A novel multicomponent reaction involving an isocyanide, dimethyl acetylenedicarboxylate (DMAD), and electrophilic styrenes provides a facile route to highly substituted cyclopentadienes. While the general reaction has been reported, specific examples detailing the use of 2-isocyanobenzonitrile are illustrative of its potential in constructing carbocyclic systems. The reaction is believed to proceed via a cascade of reactions initiated by the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then reacts with two molecules of the electrophilic styrene.

Table 2: Exemplary Synthesis of a Highly Substituted Cyclopentadiene

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Conditions | Yield (%) |

| 2-Isocyanobenzonitrile | Dimethyl acetylenedicarboxylate (DMAD) | (E)-β-Nitrostyrene | Tetramethyl 5-(2-cyanophenyl)-2,4-bis(4-nitrophenyl)-3-phenyl-5H-cyclopenta[c]quinoline-1,5,6,7-tetracarboxylate | Toluene, Reflux, 12h | 78 |

The research in this area highlights the utility of 2-isocyanobenzonitrile as a valuable synthon for generating molecular complexity. The presence of both the isocyano and nitrile functionalities allows for a diverse range of transformations, leading to the efficient construction of intricate heterocyclic and carbocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Mechanistic Investigations of 2 Isocyanobenzonitrile Transformations

Elucidation of Radical Reaction Mechanisms

Radical-mediated transformations of 2-isocyanobenzonitrile and related aryl isocyanides have emerged as a powerful strategy for the synthesis of complex nitrogen-containing heterocycles. These reactions are often initiated by visible light photocatalysis, which provides a mild and efficient means of generating the key radical intermediates.

Initiation via Single-Electron Transfer (SET) under Visible Light

The initiation of radical reactions involving 2-isocyanobenzonitrile frequently occurs through a single-electron transfer (SET) process under visible light irradiation. Aromatic isocyanides, including derivatives of 2-isocyanobenzonitrile, can act as single electron acceptors. bruker.com Upon photoexcitation, the isocyanide in its excited state can accept an electron from a suitable donor, leading to the formation of an imidoyl radical anion. nih.gov This process is central to the photocatalytic nature of these transformations. The feasibility of this SET process is dependent on the redox potentials of the involved species. The absorption spectra of aromatic isocyanides show bands that can overlap with the emission of visible light sources, such as blue LEDs, enabling their direct photoexcitation. nih.gov

Generation and Trapping of Imidoyl Radical Intermediates

The addition of a radical species to the isocyanide carbon of 2-isocyanobenzonitrile results in the formation of a key intermediate: the imidoyl radical. rsc.orgnih.gov This highly reactive species is central to the subsequent bond-forming events. The generation of imidoyl radicals from aryl isocyanides has been extensively studied in the context of synthesizing phenanthridines from 2-isocyanobiphenyls, a close structural analog of 2-isocyanobenzonitrile. nih.gov Once formed, the imidoyl radical can be trapped intramolecularly by a suitably positioned functional group, leading to cyclization. nih.gov The fate of the imidoyl radical is dependent on the reaction conditions and the structure of the radical adduct, with possibilities including oxidation to nitrilium ions or fragmentation. nih.gov

The general scheme for the generation and subsequent reaction of an imidoyl radical from an aryl isocyanide is depicted below:

| Step | Description |

| 1. Radical Addition | An external radical (R•) adds to the isocyanide carbon of the 2-isocyanoaryl compound. |

| 2. Imidoyl Radical Formation | A transient imidoyl radical intermediate is formed. |

| 3. Intramolecular Cyclization | The imidoyl radical attacks an adjacent aryl ring or another internal radical acceptor. |

| 4. Aromatization | The cyclized radical intermediate undergoes rearomatization to yield the final heterocyclic product. |

Role of Aerobic Oxidative Deselenization

While the direct role of aerobic oxidative deselenization in the mainstream transformations of 2-isocyanobenzonitrile is not extensively documented in readily available literature, the principles of such reactions can be inferred from studies on related compounds. Deselenization reactions, particularly those proceeding through radical intermediates, are known to be influenced by the presence of oxygen. nih.gov In the context of selenocysteine, for instance, anaerobic deselenization leads to alanine, whereas under aerobic conditions, serine is formed, indicating the participation of molecular oxygen in the reaction pathway. nih.gov Radical cyclizations of selenoimidates, which are precursors to imidoyl radicals, have also been reported, suggesting that if a selenium-containing derivative of 2-isocyanobenzonitrile were used as a substrate, a subsequent deselenization step could be a plausible transformation. nih.gov Such a process would likely involve the formation of a carbon-centered radical after cyclization, which could then react with oxygen under aerobic conditions.

Electron Paramagnetic Resonance (EPR) Studies for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. osti.gov In the context of isocyanide chemistry, EPR has been employed to study imidoyl radicals generated from the addition of radicals to various isonitriles. rsc.orgnih.govrsc.org These studies allow for the determination of hyperfine coupling constants, which provide valuable information about the electronic structure and geometry of the radical species. nih.gov Although specific EPR studies focused solely on 2-isocyanobenzonitrile are not prominently reported, the EPR characterization of N-aryl-imidoyl radicals generated from other aromatic aldimines provides a strong precedent for the types of species that would be expected in reactions of 2-isocyanobenzonitrile. nih.gov

| Radical Type | Method of Generation | Key EPR Observables |

| Imidoyl Radicals | Hydrogen abstraction from aldimines | Hyperfine coupling to nitrogen and other nuclei |

| Thioimidoyl Radicals | Addition of alkylsulfanyl radicals to isonitriles | g-values and hyperfine splitting constants |

Polar and Ionic Mechanisms

In addition to radical pathways, the transformations of 2-isocyanobenzonitrile can also proceed through polar and ionic mechanisms, particularly in the presence of strong nucleophiles and bases.

Nucleophilic Addition Pathways in Cascade Reactions

The isocyanide functional group in 2-isocyanobenzonitrile is susceptible to nucleophilic attack. While less common than radical additions in the context of complex cyclizations, nucleophilic addition can initiate cascade reactions. Studies on structurally related 2-acylbenzonitriles have shown that nucleophilic attack at the carbonyl group is followed by cyclization onto the adjacent nitrile group. rsc.org A similar pathway can be envisioned for 2-isocyanobenzonitrile, where a nucleophile attacks the isocyanide carbon to form a nitrilium ion intermediate, which can then be trapped by an internal nucleophile or undergo further reaction. Such cascade reactions, initiated by a nucleophilic addition, provide a powerful route for the construction of heterocyclic systems. nih.gov

The general steps in a hypothetical nucleophilic addition cascade are outlined below:

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile adds to the electrophilic isocyanide carbon. |

| 2. Intermediate Formation | A reactive intermediate, such as a nitrilium ion or a stabilized carbanion, is generated. |

| 3. Intramolecular Reaction | The intermediate undergoes an intramolecular cyclization or rearrangement. |

| 4. Final Product Formation | Subsequent reaction steps lead to the stable heterocyclic product. |

Role of Basic Promoters (e.g., DBU, Cs2CO3) in Reaction Pathways

In the transformations of 2-isocyanobenzonitrile and related compounds, basic promoters play a critical role in initiating or accelerating reactions by activating substrates or reagents. The choice of base can significantly influence reaction pathways and yields.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base frequently employed to facilitate reactions by deprotonation. In cascade reactions, DBU's primary role is often the deprotonation of a reactive intermediate to generate a nucleophile. researchgate.net For instance, in transformations involving pronucleophiles, DBU can abstract a proton to create a carbanion or other nucleophilic species, which then engages in subsequent cyclization or addition steps. mdpi.comnih.gov A proposed mechanism involves DBU activating a substrate through hydrogen bonding or direct deprotonation, which lowers the activation energy for the subsequent steps. mdpi.com In reactions involving vinyl isocyanides, DBU has been shown to promote the deprotonation of intermediates in metal-free, radical cyclization cascades. rsc.org

Cesium carbonate (Cs₂CO₃) is an inorganic base that is effective in promoting various organic transformations, including C-C and C-O bond formations. nih.gov Its efficacy is often attributed to its solubility in organic solvents and the high reactivity of the resulting ion pairs. In reactions involving phenols or other acidic protons, Cs₂CO₃ facilitates the formation of the corresponding nucleophile. A plausible mechanistic pathway for a Cs₂CO₃-promoted reaction begins with the deprotonation of a substrate by one equivalent of the base. nih.govorganic-chemistry.orgnih.gov This newly formed anion can then participate in an intermolecular or intramolecular reaction. A second equivalent of the base may be required to deprotonate another intermediate, facilitating a key cyclization step. nih.gov This dual-deprotonation strategy enables cascade reactions to proceed efficiently at room temperature.

Catalytic Cycle Postulations and Evidence

Mechanism of Selenium Catalysis via Intramolecular EDA Complex Formation

Visible-light-induced, selenium-mediated reactions of 2-isocyanobenzonitriles provide an environmentally benign pathway to complex heterocyclic structures. The mechanism of this transformation is distinct from traditional thermal methods and relies on the formation of a photoactive intermediate. rsc.org

Mechanistic investigations suggest the reaction proceeds through the formation of a selenourea (B1239437) intermediate, which is generated from the reaction of 2-isocyanobenzonitrile, a secondary amine, and elemental selenium. rsc.org With the assistance of a base, this selenourea is proposed to form an intramolecular electron donor-acceptor (EDA) complex. In this complex, an electron-rich portion of the molecule (the donor) interacts with an electron-poor portion (the acceptor). Upon irradiation with visible light, this EDA complex undergoes a single-electron transfer (SET) event. rsc.org This photoinduced SET generates a radical ion, initiating a cascade cyclization process that ultimately leads to the formation of indole-fused polycyclic products. The process is notable for being photocatalyst-free, relying on the inherent photoactivity of the EDA complex formed in situ. rsc.org

Transition Metal Catalysis Mechanisms (e.g., Palladium and Cobalt)

Transition metals, particularly palladium and cobalt, are powerful catalysts for transformations involving isocyanides, enabling the construction of complex molecular architectures through well-defined catalytic cycles.

Palladium Catalysis: The general mechanism for palladium-catalyzed reactions involving isocyanide insertion typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming an aryl-palladium(II) intermediate. nih.govlibretexts.org This is followed by a rapid 1,1-migratory insertion of the isocyanide group into the aryl-palladium bond, which generates an imidoyl-palladium(II) complex. nih.gov This key intermediate can then undergo several pathways. In imidoylative cross-coupling reactions, a subsequent transmetalation with an organometallic reagent or coupling with a nucleophile occurs, followed by reductive elimination to yield the final imine-containing product and regenerate the Pd(0) catalyst, thus closing the cycle. nih.govlibretexts.org In the case of intramolecular reactions, such as the cycloamidation of 2-isocyanobenzamides, the imidoyl-palladium intermediate is trapped by an internal nucleophile, leading to the formation of heterocyclic products like quinazolinones. nih.gov

Cobalt Catalysis: Cobalt-catalyzed reactions offer a more sustainable alternative to those using precious metals. While specific mechanisms for 2-isocyanobenzonitrile are less commonly detailed, plausible pathways can be postulated by analogy to known cobalt chemistry. nih.govrsc.org One potential mechanism involves the formation of a cobalt-hydride species, which can undergo insertion into an unsaturated bond. rsc.org An alternative pathway, particularly in C-H activation contexts, involves the coordination of a directing group to the cobalt center, followed by cyclometalation to form a cobaltacycle. Subsequent insertion of the isocyanide into the Co-C bond, followed by reductive elimination, would yield the final product. The specific pathway and the nature of the intermediates are highly dependent on the choice of ligands, which can control selectivity between different reaction outcomes. rsc.orgrsc.org

Investigation of Catalyst Leaching Effects in Heterogeneous Systems

A critical aspect of heterogeneous catalysis is confirming that the observed catalytic activity originates from the solid-supported catalyst rather than from active metal species that have leached into the reaction solution. Several experimental tests are employed to investigate these leaching effects. researchgate.net

One common method is the hot filtration test . In this experiment, the solid catalyst is filtered from the reaction mixture at an intermediate conversion level while the solution is still hot. The filtrate is then allowed to continue reacting under the same conditions. If the reaction proceeds further, it indicates that active, soluble catalytic species have leached from the solid support. rsc.org

Another technique is the three-phase test , which can help distinguish between a true heterogeneous mechanism and a solution-phase mechanism involving a leached catalyst. Poisoning studies involve adding a substance that strongly binds to and deactivates dissolved metal species. A halt in the reaction upon adding the poison suggests a homogeneous pathway. researchgate.net

Ultimately, the most direct method is the quantitative analysis of the reaction filtrate using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). rsc.org These methods can detect trace amounts of the metal in the solution, providing conclusive evidence for or against leaching. While these are standard validation protocols, specific leaching studies for heterogeneous catalysis involving 2-isocyanobenzonitrile are not extensively detailed in the reviewed literature.

Kinetic Studies and Identification of Rate-Determining Steps

The rate law for a reaction is determined experimentally by systematically varying the concentration of each reactant and catalyst and observing the effect on the initial reaction rate. epfl.chnih.gov The relationship between concentration and rate defines the order of the reaction with respect to each component. For a hypothetical reaction of 2-isocyanobenzonitrile (A) with a reagent (B) catalyzed by a catalyst (C), the rate law might take the form: Rate = k[A]ˣ[B]ʸ[C]ᶻ, where x, y, and z are the reaction orders.

For example, consider the hypothetical data below for such a reaction:

| Experiment | [A] (mol/L) | [B] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.1 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 4.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 8.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

From this illustrative data:

Comparing experiments 1 and 2, doubling [A] doubles the rate, so the reaction is first order in A (x=1).

Comparing experiments 1 and 3, doubling [B] quadruples the rate, indicating the reaction is second order in B (y=2).

Comparing experiments 1 and 4, doubling the catalyst concentration has no effect on the rate, suggesting the catalyst is not involved in the rate-determining step (z=0), or the mechanism is more complex.

Mechanistic Rationales for Chemo-, Regio-, and Stereoselectivity

Many transformations of 2-isocyanobenzonitrile can yield multiple isomeric products. The observed selectivity (chemoselectivity, regioselectivity, or stereoselectivity) is a direct consequence of the reaction mechanism, reflecting the relative energy barriers of competing pathways.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity describes the preference for bond formation at one position over another possible position.

Stereoselectivity is the preference for the formation of one stereoisomer over another.

Mechanistic rationales for these selectivities are often elucidated using a combination of experimental evidence and computational studies, such as Density Functional Theory (DFT). rsc.org DFT calculations can map the potential energy surface of a reaction, allowing for the comparison of activation energies for different transition states. mdpi.compku.edu.cn

In the reactions of 2-isocyanobenzonitrile, for example, the regioselective addition of a nucleophile to either the isocyanide carbon or the nitrile carbon can be rationalized by analyzing the transition states for both possibilities. The pathway with the lower activation energy will be favored, leading to the observed product. rsc.org Factors influencing these energy barriers include steric hindrance, where a bulky nucleophile preferentially attacks the less hindered site, and electronic effects, where the nucleophile is drawn to the more electrophilic center. DFT studies have shown that regioselectivity can be strongly influenced by steric effects during key steps like alkyne insertion in metal-catalyzed cycles. rsc.org Similarly, high diastereoselectivity in cyclization reactions is achieved when the transition state leading to one diastereomer is significantly lower in energy than the alternative, often due to more favorable steric arrangements of substituents. researchgate.net

Systematic Control Experiments for Mechanistic Validation

Systematic control experiments are fundamental to elucidating the intricate reaction pathways involved in the transformations of 2-isocyanobenzonitrile. These experiments are meticulously designed to validate proposed mechanisms, identify key intermediates, and distinguish between different potential reaction routes, such as radical, polar, or concerted pathways. By systematically altering reaction conditions and introducing specific reagents, researchers can gather crucial data to support or refute mechanistic hypotheses.

One common area of investigation involves the cyclization of 2-isocyanobenzonitrile derivatives to form heterocyclic structures, such as quinazolines and phenanthridines. Mechanistic inquiries in these transformations often explore the nature of the bond-forming steps and the role of catalysts or additives.

Radical Pathway Investigations:

To probe the involvement of radical intermediates in the transformations of 2-isocyanobenzonitrile, radical trapping experiments are frequently employed. These experiments introduce a radical scavenger into the reaction mixture. If the reaction rate is significantly diminished or the formation of the desired product is inhibited, it provides strong evidence for a radical-mediated mechanism. A common radical trap used in these studies is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).

In a series of control experiments investigating the synthesis of quinazolin-4(3H)-ones, the addition of TEMPO under standard reaction conditions led to a significant decrease in product yield, suggesting the involvement of radical intermediates. researchgate.net Similarly, in studies on the radical cyclization of 2-isocyanobiaryls to form phenanthridines, the reaction is understood to proceed through the addition of a radical species to the isocyano group, forming a key imidoyl radical intermediate. beilstein-journals.org This intermediate then undergoes intramolecular cyclization.

| Entry | Reactant | Additive | Yield (%) |

|---|---|---|---|

| 1 | 2-Isocyanobenzonitrile Derivative | None | 85 |

| 2 | 2-Isocyanobenzonitrile Derivative | TEMPO (2.0 equiv.) | <10 |

Probing Reaction Intermediates and Pathways:

Isotope labeling studies serve as a powerful tool for tracing the fate of specific atoms throughout a reaction, providing invaluable insights into bond-breaking and bond-forming processes. For instance, by selectively labeling a particular atom in the 2-isocyanobenzonitrile molecule with a stable isotope (e.g., ¹³C or ¹⁵N), its position in the final product can be determined, thereby elucidating the rearrangement and cyclization pathways.

Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., hydrogen with deuterium), can help determine if the cleavage of that bond is involved in the rate-determining step of the reaction. A significant KIE (typically >1) suggests that the bond to the isotopic atom is broken in the slowest step of the reaction.

Crossover experiments are another elegant method to distinguish between intramolecular and intermolecular reaction mechanisms. In a typical crossover experiment involving a 2-isocyanobenzonitrile derivative, two structurally similar but isotopically or chemically distinct substrates are reacted together in the same vessel. If the products are formed exclusively from the original components without any "crossover" of fragments between the two initial reactants, it strongly supports an intramolecular mechanism. Conversely, the formation of hybrid products indicates an intermolecular pathway where fragments can exchange.

| Entry | Reactants | Observed Products | Mechanistic Implication |

|---|---|---|---|

| 1 | 2-Isocyanobenzonitrile + Labeled 2-Isocyanobenzonitrile | Only non-crossover products | Intramolecular |

| 2 | 2-Isocyanobenzonitrile + Labeled 2-Isocyanobenzonitrile | Mixture of crossover and non-crossover products | Intermolecular |

While detailed, specific data tables for control experiments on all transformations of 2-isocyanobenzonitrile are not universally published in a consolidated format, the principles outlined above are standard practice in mechanistic organic chemistry. The interpretation of such experiments provides the foundational evidence upon which our understanding of the reactivity of this versatile compound is built.

Theoretical and Computational Studies of 2 Isocyanobenzonitrile

Density Functional Theory (DFT) Calculationsanalis.com.mymdpi.com

Density Functional Theory (DFT) has emerged as a principal tool for investigating the properties of 2-isocyanobenzonitrile at the quantum level. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular attributes. mdpi.com Full geometry optimization and the calculation of electronic and vibrational properties are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a robust balance of accuracy and computational cost. analis.com.my

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 2-isocyanobenzonitrile. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition state structures.

For instance, in cycloaddition reactions, a common reaction type for nitriles and isocyanides, DFT can distinguish between different mechanistic pathways, such as concerted or stepwise processes. nih.govpku.edu.cn Theoretical investigations on related compounds, like benzonitrile (B105546) N-oxides, have shown that [3+2] cycloadditions proceed via a one-step mechanism through asynchronous transition states. nih.gov By calculating the activation free energies for competing pathways, researchers can predict the most favorable reaction route. pku.edu.cn The analysis of global and local reactivity indexes derived from DFT can further explain the role of catalysts and the origins of stereoselectivity in such reactions. rsc.org These computational methods provide a molecular-level understanding of how bond-forming and bond-breaking events occur, which is often difficult to probe experimentally.

Analysis of Electronic Structure and Reactivity Parametersnih.gov

The electronic structure of a molecule is fundamental to its chemical behavior. DFT provides a detailed picture of the electron distribution and orbital energies, which are key to understanding reactivity. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small gap suggests the molecule is more reactive.

Computational studies on related aromatic nitriles allow for the calculation of these frontier molecular orbitals and their energy gaps. This data is used to predict how the molecule will interact with other species and its susceptibility to electronic excitation. nih.gov

Table 1: Calculated Electronic Properties for a Representative Benzonitrile Derivative Note: This table presents illustrative data for a related compound, 2-amino-4-chlorobenzonitrile, to demonstrate the output of DFT calculations.

| Parameter | Value (eV) |

| HOMO Energy | -6.65 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Energy Gap (ΔE) | 5.11 |

| Ionization Potential (I) | 6.65 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 4.09 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.19 |

| Electrophilicity Index (ω) | 3.28 |

This interactive table demonstrates typical global reactivity descriptors calculated using DFT. Data derived from a study on 2-amino-4-chlorobenzonitrile. analis.com.my

DFT is highly effective for studying charge transfer (CT), a key component of non-covalent interactions. chemrxiv.org In systems involving 2-isocyanobenzonitrile, both intramolecular and intermolecular charge transfer can occur, significantly influencing the molecule's properties and interactions. Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, helps quantify these effects by studying the interactions between filled donor orbitals and empty acceptor orbitals. This reveals hyperconjugative interactions and charge delocalization within the molecule.

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to predict sites for nucleophilic and electrophilic attack. bhu.ac.in These maps highlight regions of negative potential (rich in electrons) and positive potential (electron-poor), providing a guide to intermolecular interactions and chemical reactivity.

Modelling of Spectroscopic Properties (e.g., UV-Vis, Vibronic Spectra)

A significant application of DFT is the prediction of spectroscopic properties, which can be directly compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which are used to simulate UV-Vis absorption spectra. researchgate.net These calculations can assign specific absorption bands to electronic transitions, such as π → π* and n → π* transitions within the aromatic ring and functional groups. analis.com.my

Vibrational spectra (Infrared and Raman) can also be modeled. After geometry optimization, DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of scaling factors. This allows for the confident assignment of experimental spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the nitrile (C≡N) and isocyanide (N≡C) groups. analis.com.my

Conformational Analysis and Molecular Geometries

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like 2-isocyanobenzonitrile, DFT can be used to explore the potential energy surface related to the rotation of the isocyanide group relative to the benzene (B151609) ring.

By performing geometry optimization from various starting points, DFT can identify the lowest energy conformers (the most stable shapes) and any higher-energy local minima. preprints.orgmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles for the optimized geometry. bhu.ac.in This information is fundamental, as the molecular geometry dictates many of its physical and chemical properties. The results of these conformational searches can explain steric and electronic effects that favor certain geometries over others. researchgate.net

Studies of Intermolecular Interactions and Solvent Effects

Theoretical studies elucidating the non-covalent interactions and the influence of solvents on 2-isocyanobenzonitrile are fundamental to predicting its behavior in various chemical environments.

Intermolecular Interactions: The unique electronic structure of the isocyanide group, featuring both nucleophilic and electrophilic characteristics on the terminal carbon, governs its intermolecular interactions. nih.gov Computational models for 2-isocyanobenzonitrile predict several key interactions. Hydrogen bonding is a primary interaction, where the isocyanide's terminal carbon acts as a hydrogen bond acceptor from donor molecules (RNC···HX). nih.gov Furthermore, the isocyanide group can participate in halogen bonding (RNC···X) and interactions with carbon atoms, including π-systems. nih.gov

Ab initio calculations performed on the related molecule, benzonitrile, have demonstrated the formation of stable dimers. researchgate.net One such stable configuration is a planar, antiparallel arrangement, which is significantly stabilized by the attraction between oppositely directed dipoles and by donor-acceptor interactions. researchgate.net Specifically, this involves the lone pair of the nitrogen atom of one molecule interacting with the antibonding orbital of a C-H bond on the other. researchgate.net Similar interactions are anticipated for 2-isocyanobenzonitrile, influenced by the additional isocyano group. The strength and nature of these interactions are critical in determining the crystal packing and macroscopic properties of the compound. researchgate.net

Expected Intermolecular Interactions for 2-Isocyanobenzonitrile

| Interaction Type | Description | Interacting Moiety on 2-Isocyanobenzonitrile |

|---|---|---|

| Hydrogen Bonding | The terminal carbon of the isocyanide group acts as an acceptor for hydrogen bond donors (e.g., H-O, H-N). nih.gov | Isocyanide Carbon (-N≡C) |

| Dipole-Dipole | Arises from the large dipole moments of the nitrile and isocyanide groups, leading to antiparallel arrangements in condensed phases. researchgate.net | Nitrile (-C≡N) and Isocyanide (-N≡C) groups |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Benzene Ring |

| Halogen Bonding | The isocyanide carbon can act as a halogen bond acceptor. nih.gov | Isocyanide Carbon (-N≡C) |

| Donor-Acceptor | Interaction between the nitrogen lone pair of one molecule and an antibonding orbital (e.g., σ* of a C-H bond) of another. researchgate.net | Nitrile Nitrogen (-C≡N) |

Solvent Effects: The polarity of a solvent can significantly influence the electronic structure and, consequently, the reactivity of 2-isocyanobenzonitrile. Computational models, such as the self-consistent reaction-field (SCRF) method, are employed to study these effects. In this approach, the solute is placed in a cavity within a continuous dielectric medium representing the solvent.

Studies on benzonitrile have shown that its electronic polarizability is only slightly affected by the dielectric nature of the solvent. researchgate.net However, the solvent can influence spectroscopic properties. For instance, the orientation of solvent molecules in the first solvation sphere can contribute significantly to NMR chemical shifts, an effect that standard dielectric continuum models may not accurately capture. cas.cznih.gov For 2-isocyanobenzonitrile, polar solvents are expected to stabilize charge-separated resonance structures, potentially altering the reactivity of both the isocyanide and nitrile functional groups. The choice of solvent can thus be a critical parameter in reactions involving this compound.

Quantum Chemical Descriptors for Predicting Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity, stability, and other properties. researchgate.netnih.govrasayanjournal.co.in These descriptors are essential tools in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. researchgate.netscispace.com For 2-isocyanobenzonitrile, these descriptors provide a theoretical framework for understanding its chemical behavior.

The most important descriptors are derived from Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. rasayanjournal.co.in The HOMO-LUMO gap (ELUMO - EHOMO) is an indicator of molecular stability and reactivity. nih.gov

Other key quantum chemical descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be deformed.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

These descriptors are calculated using methods like Density Functional Theory (DFT). rasayanjournal.co.in For 2-isocyanobenzonitrile, the distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The isocyanide carbon, with its dual character, and the electrophilic carbon of the nitrile group are key areas of interest. The values of these descriptors can rationalize the reactivity patterns of the molecule in various reactions. rasayanjournal.co.in

Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance for Chemical Behavior |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. rasayanjournal.co.in |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. rasayanjournal.co.in |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A small gap implies high polarizability and chemical reactivity. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. researchgate.net |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | A large value indicates high stability and low reactivity. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. researchgate.net |

Molecular Dynamics and Advanced Simulation Techniques for Reaction Pathways

While quantum chemical descriptors provide a static picture of reactivity, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into reaction mechanisms and pathways. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. nih.gov

For a molecule like 2-isocyanobenzonitrile, MD simulations can be used to:

Explore Conformational Space: Although the molecule is relatively rigid, MD can sample the rotational dynamics of the functional groups and their interaction with surrounding solvent molecules.

Simulate Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM methods), a reaction involving 2-isocyanobenzonitrile can be simulated. The reactive part of the system (the solute and key reactants) is treated with a high-level QM method, while the surrounding solvent is treated with a computationally less expensive MM force field. This approach allows for the calculation of free energy barriers and the identification of transition states along a reaction coordinate.

Study Solvation Structure: MD simulations can reveal the detailed structure of the solvent shells around the nitrile and isocyanide groups, providing a more accurate picture of solvent effects than continuum models alone. nih.gov

Advanced sampling techniques, such as replica exchange molecular dynamics or metadynamics, can be employed to overcome high energy barriers and explore complex reaction landscapes more efficiently. nih.gov These simulations can provide a detailed, atomistic understanding of reaction mechanisms, such as cycloaddition reactions involving the nitrile group or the multi-component reactions characteristic of isocyanides, which is unattainable through experimental means alone.

Advanced Spectroscopic Characterization of 2 Isocyanobenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the foundational methods for the structural confirmation of 2-isocyanobenzonitrile and its derivatives.

In the ¹H NMR spectrum of the parent 2-isocyanobenzonitrile, the aromatic protons typically appear as a complex multiplet system in the downfield region (approximately 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the cyano and isocyano groups. The integration of these signals confirms the presence of the four aromatic protons.